2-(4-Carboxyphenoxy)benzoic acid
Overview
Description
2-(4-Carboxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H10O5 It is a derivative of benzoic acid, characterized by the presence of a carboxyphenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxyphenoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with phthalic anhydride in the presence of a catalyst. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. The reaction conditions often include heating the reactants in a suitable solvent, such as toluene, and using a catalyst like sulfuric acid to facilitate the esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Carboxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyphenoxy group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-Carboxyphenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Carboxyphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The carboxyphenoxy group allows for specific interactions with active sites, influencing the compound’s biological effects. Additionally, its ability to undergo various chemical reactions makes it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
4-Carboxyphenylboronic Acid: Shares the carboxyphenyl group but differs in the presence of a boronic acid group instead of a benzoic acid derivative.
Azobenzene-4,4’-dicarboxylic Acid: Contains two carboxyphenyl groups connected by an azo linkage, offering different chemical properties and applications.
Uniqueness: 2-(4-Carboxyphenoxy)benzoic acid is unique due to its specific structure, which combines the properties of benzoic acid and carboxyphenoxy groups
Properties
IUPAC Name |
2-(4-carboxyphenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIKMEPVAUDVHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627416 | |
Record name | 2-(4-Carboxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37407-16-2 | |
Record name | 2-(4-Carboxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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